

structure of 3'-fluoro modified adenosine nucleoside

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Compound of Interest

Compound Name: 3'-F-3'-dA(Bz)-2'-Phosphoramidite

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An In-depth Technical Guide to the Structure of 3'-Fluoro Modified Adenosine Nucleoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural characteristics of 3'-fluoro modified adenosine nucleoside, a significant molecule in antiviral and anticancer research. The strategic placement of a fluorine atom at the 3' position of the ribose sugar dramatically influences its chemical properties, three-dimensional conformation, and biological activity.

Core Structural and Chemical Properties

3'-Fluoro-3'-deoxyadenosine is a purine nucleoside analog where the hydroxyl group at the 3' position of the ribose sugar is replaced by a fluorine atom.^[1] This single substitution has profound effects on the molecule's stability and biological function.^[2]

The core structure consists of:

- An Adenine Base: A purine nucleobase.
- A Modified Ribose Sugar: A furanose ring where the 3'-hydroxyl group is substituted with fluorine.
- Glycosidic Bond: A β -N9 glycosidic bond connects the adenine base to the 1' carbon of the sugar.

The IUPAC name for this compound is (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol.[3]

Table 1: Physicochemical Properties of 3'-Fluoro-3'-deoxyadenosine

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ FN ₅ O ₃	[3][4]
Molecular Weight	269.23 g/mol	[3][4]
CAS Number	75059-22-2	[3][4]
Appearance	White to off-white solid	
Melting Point	211-212 °C	
pKa (Predicted)	12.45 ± 0.70	[4]

Three-Dimensional Conformation

The introduction of a highly electronegative fluorine atom at the C3' position critically influences the conformation of the furanose ring, an effect known as the gauche effect. This governs the overall three-dimensional shape of the nucleoside, which is crucial for its interaction with enzymes like viral polymerases.

Ribose Ring Pucker

The five-membered furanose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South).[5][6] The phase angle of pseudorotation (P) describes the specific conformation on this cycle.[7]

- North (C3'-endo): The C3' atom is displaced on the same side of the furanose ring as the C5' atom and the nucleobase. This conformation is characteristic of A-form helices, such as those found in RNA.[5][8]
- South (C2'-endo): The C2' atom is displaced on the same side as the C5' atom and the nucleobase. This conformation is characteristic of B-form DNA.[5][8]

For 3'-deoxy-3'-fluoroadenosine (which has a ribo configuration), the sugar exists almost exclusively in the C2'-endo (South) conformation.[9] This preference is a direct result of the stereoelectronic effects of the fluorine atom. In contrast, its diastereomer, 3'-deoxy-3'-fluoroxxylo-adenosine, predominantly adopts the C3'-endo (North) conformation.[9] This conformational rigidity is a key factor in its biological activity.

Glycosidic Torsion Angle

The orientation of the adenine base relative to the sugar ring is defined by the glycosidic torsion angle (χ). Like most purine nucleosides, 3'-fluoro-3'-deoxyadenosine preferentially adopts the anti conformation, where the bulk of the base is positioned away from the sugar. This orientation is required for standard Watson-Crick base pairing.

Quantitative Structural Data from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state structure and conformation of fluorinated nucleosides.[10] The analysis of proton (^1H), carbon (^{13}C), and fluorine (^{19}F) spectra, particularly the scalar (J) coupling constants, provides definitive conformational insights.[11]

Table 2: Representative NMR Coupling Constants (J) for Determining Ribose Conformation

Coupling Constant	Value Range (Hz)	Conformational Significance	Reference
$^3J(H1', H2')$	7.5	A large value is indicative of a C2'-endo (South) pucker.	[9]
$^3J(H3', H4')$	~0	A small or absent coupling is consistent with a C2'-endo (South) pucker.	[9]
$^3J(H2', F3')$	21.6	Vicinal H-F coupling; value is dependent on the dihedral angle.	[9]
$^3J(H4', F3')$	26.4	Vicinal H-F coupling; value is dependent on the dihedral angle.	[9]
$^2J(H3', F3')$	50.6	Geminal H-F coupling (reported for the xylo isomer).	[9]

Note: The specific values of H-F and F-C coupling constants are highly dependent on stereochemistry and dihedral angles, making them powerful probes of conformation.[12]

Experimental Protocols

Synthesis of 3'-Fluoro-3'-deoxyadenosine

The synthesis of 3'-fluoro-3'-deoxyadenosine is a multi-step process that typically starts from adenosine. A common strategy involves the protection of hydroxyl groups, inversion of stereochemistry at the 3' position, fluorination, and subsequent deprotection.[13][14] The fluorination step is often achieved using diethylaminosulfur trifluoride (DAST).[2]

Key Steps:

- **Protection of 2' and 5' Hydroxyl Groups:** The 2'- and 5'-OH groups of adenosine are protected, often using silyl ethers (e.g., TBDMS) or trityl groups, to prevent them from reacting in subsequent steps.
- **Activation of 3'-Hydroxyl Group:** The 3'-OH group is activated by converting it into a good leaving group, such as a triflate.
- **SN2 Inversion to xylo Configuration:** The activated 3'-position undergoes nucleophilic substitution (e.g., with sodium acetate) with inversion of configuration, yielding a xylo-adenosine intermediate.
- **Fluorination with DAST:** The hydroxyl group of the xylo intermediate is replaced with fluorine using a fluorinating agent like DAST. This step proceeds with another inversion of configuration, restoring the original ribo stereochemistry at the 3' position, now with a fluorine substituent.
- **Deprotection:** The protecting groups on the 2' and 5' positions are removed under appropriate conditions (e.g., with a fluoride source like TBAF for silyl groups) to yield the final product, 3'-fluoro-3'-deoxyadenosine.

Structural Analysis by NMR Spectroscopy

A comprehensive NMR analysis is essential to confirm the identity and determine the solution-state conformation of the synthesized nucleoside.[\[11\]](#)

Methodology:

- **Sample Preparation:** Dissolve 3-5 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- **1D NMR Acquisition:**
 - ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of all non-exchangeable protons.
 - ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single resonance confirms the successful incorporation of one fluorine atom.

- 2D NMR Acquisition:
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ribose ring.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (e.g., from H1' to C4 and C8 of the adenine base) and to observe F-C couplings.[\[11\]](#)
- Data Analysis:
 - Structure Confirmation: Assign all proton and carbon signals using the combination of 1D and 2D spectra.
 - Conformational Analysis: Carefully measure the $^3J(\text{H1}',\text{H2}')$ and $^3J(\text{H3}',\text{H4}')$ coupling constants from the high-resolution ^1H spectrum. A large $^3J(\text{H1}',\text{H2}')$ value coupled with a small $^3J(\text{H3}',\text{H4}')$ value confirms the predominant C2'-endo (South) conformation.[\[9\]](#)

Structural Analysis by X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive solid-state atomic structure of a molecule.[\[15\]](#)[\[16\]](#)

Methodology:

- Crystallization: Grow single crystals of 3'-fluoro-3'-deoxyadenosine suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.
- Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[\[17\]](#) The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern (intensities and positions of spots) is recorded as the crystal is rotated.
- Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial

electron density map.[15]

- **Model Building and Refinement:** An atomic model is built into the electron density map. The model is then refined computationally, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[18] The final refined structure provides precise data on bond lengths, bond angles, and torsion angles.

Mandatory Visualizations

Synthetic Workflow



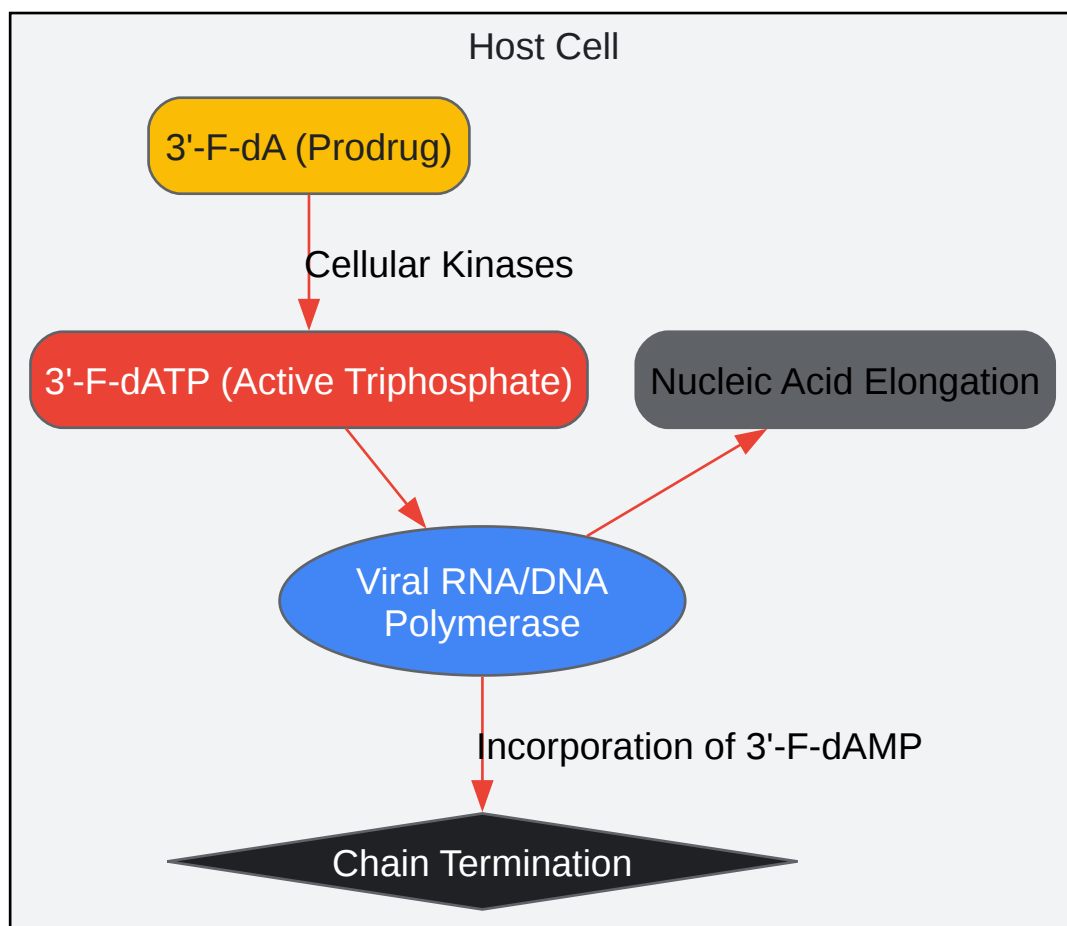
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Caption: Generalized synthetic workflow for 3'-fluoro-3'-deoxyadenosine.

Ribose Pucker Conformational Equilibrium

Caption: Conformational equilibrium of the ribose ring in 3'-F-deoxyadenosine.

Conceptual Mechanism of Antiviral Action



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Caption: Mechanism of action via chain termination of nucleic acid synthesis.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]

- 3. 3'-Fluoro-3'-deoxyadenosine | C10H12FN5O3 | CID 122619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. molecular structure - The ring pucker in free ribose and deoxyribose - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Survey of Ribose Ring Pucker of Signaling Nucleosides and Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 8. glenresearch.com [glenresearch.com]
- 9. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR spin-spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. rigaku.com [rigaku.com]
- 17. excillum.com [excillum.com]
- 18. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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